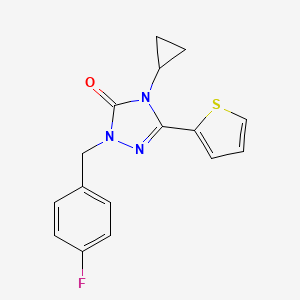

4-cyclopropyl-1-(4-fluorobenzyl)-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

4-cyclopropyl-2-[(4-fluorophenyl)methyl]-5-thiophen-2-yl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3OS/c17-12-5-3-11(4-6-12)10-19-16(21)20(13-7-8-13)15(18-19)14-2-1-9-22-14/h1-6,9,13H,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJPIFPUHNWSGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CC3=CC=C(C=C3)F)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Cyclopropyl-1-(4-fluorobenzyl)-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a novel compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of 4-cyclopropyl-1-(4-fluorobenzyl)-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is , with a molecular weight of 315.4 g/mol. The compound contains a triazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C16H14FN3OS |

| Molecular Weight | 315.4 g/mol |

| CAS Number | 1428350-94-0 |

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing triazole rings, similar to our compound of interest, show potent activity against various bacterial and fungal strains. The presence of the thiophene moiety is believed to enhance this activity due to its electron-rich nature which can interact with microbial cell membranes .

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer potential. In vitro studies demonstrated that certain triazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound was shown to inhibit the proliferation of colon carcinoma cells with an IC50 value of approximately 6.2 μM . This suggests that 4-cyclopropyl-1-(4-fluorobenzyl)-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one may possess similar anticancer properties.

Neuroprotective Effects

Emerging evidence suggests that triazole compounds can exert neuroprotective effects. A related study on a structurally similar compound indicated its ability to modulate neurotransmitter levels and provide protection against oxidative stress in models of epilepsy . This neuroprotective mechanism could be attributed to the compound's ability to scavenge reactive oxygen species and modulate neurochemical pathways.

Study on Antimicrobial Activity

In a recent study assessing the antimicrobial efficacy of various triazole derivatives, 4-cyclopropyl-1-(4-fluorobenzyl)-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one was included in a screening panel against Staphylococcus aureus and Candida albicans. The results showed that the compound exhibited significant inhibition zones compared to standard antibiotics, indicating its potential as an antimicrobial agent .

Study on Anticancer Activity

Another important study evaluated the anticancer properties of several triazole derivatives in vitro. The results demonstrated that the compound under review inhibited the growth of breast cancer cell lines (T47D) with an IC50 value of 27.3 μM. This suggests that it may serve as a lead compound for further development in cancer therapeutics .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent-Based Comparison

Table 1: Substituent Variations and Implications

Key Observations :

- Fluorobenzyl vs. Bromobenzyl : The 4-fluorobenzyl group in the target compound may improve metabolic stability compared to bromine (’s compound), as fluorine’s smaller size and electronegativity reduce steric hindrance and enhance electronic interactions .

- Cyclopropyl vs.

- Thiophen-2-yl vs. Trifluoromethylphenyl : The thiophene moiety (target) offers better π-π stacking than the bulkier 4-trifluoromethylphenyl group (), which may influence receptor binding kinetics .

Table 2: Activity Profiles of Analogous Compounds

Insights :

Structural and Crystallographic Comparisons

- Crystal Packing : ’s compound, 4-[2-(4-methoxyphenyl)ethyl]-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5(4H)-one, exhibits planar conformations with perpendicular fluorophenyl groups, similar to the target compound’s predicted geometry .

- DFT Calculations : ’s compound showed optimized stability via intramolecular hydrogen bonding, a feature likely shared by the target compound due to fluorine’s electronegativity .

Pharmacological Relevance

Q & A

Basic: What are the optimal synthetic routes for preparing 4-cyclopropyl-1-(4-fluorobenzyl)-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one?

Methodological Answer:

The synthesis typically involves a multi-step nucleophilic substitution and cyclization strategy.

Core Triazole Formation : Start with 1H-1,2,4-triazol-5(4H)-one as the scaffold. Introduce the cyclopropyl group via alkylation using cyclopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C) .

Substituent Attachment :

- 4-Fluorobenzyl Group : React with 4-fluorobenzyl chloride in the presence of a base (e.g., NaOH) at room temperature.

- Thiophen-2-yl Group : Use a Suzuki-Miyaura coupling with thiophen-2-ylboronic acid and a palladium catalyst (e.g., Pd(PPh₃)₄) in THF/water .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product.

Basic: How is the compound characterized post-synthesis?

Methodological Answer:

Characterization involves a combination of spectroscopic and crystallographic techniques:

Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., fluorobenzyl protons at δ 4.8–5.2 ppm; thiophen protons at δ 6.8–7.5 ppm) .

- IR : Identify functional groups (e.g., triazole C=N stretch at ~1600 cm⁻¹) .

Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 358.1).

Single-Crystal XRD : Resolve structural ambiguities using SHELXL (space group determination, bond angles) .

Advanced: How can X-ray crystallography resolve structural ambiguities in this triazole derivative?

Methodological Answer:

Data Collection : Grow single crystals via slow evaporation (e.g., DCM/hexane). Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) at 296 K .

Structure Solution : Use SHELXT for phase determination via intrinsic phasing. Refine with SHELXL (full-matrix least-squares on F²) .

Validation : Check for disorder (e.g., cyclopropyl ring) using OLEX2 or WinGX. Analyze hydrogen bonding (e.g., N–H···O interactions) with Mercury .

Reporting : Calculate R-factors (target: R₁ < 0.05) and generate ORTEP diagrams for publication .

Advanced: What strategies address discrepancies in biological activity data for this compound?

Methodological Answer:

Dose-Response Analysis : Perform IC₅₀/EC₅₀ assays in triplicate (e.g., fungicidal activity against Fusarium spp. ).

Control Experiments : Include positive controls (e.g., fluconazole) and solvent controls to rule out artifacts.

Data Normalization : Use software like GraphPad Prism to account for plate-to-plate variability.

Mechanistic Studies : Compare inhibition of target enzymes (e.g., ketol-acid reductoisomerase) with similar triazole derivatives .

Advanced: How can computational methods analyze substituent electronic effects on bioactivity?

Methodological Answer:

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level using Gaussian 02. Calculate electrostatic potential maps to identify electron-rich regions .

QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values for 4-fluorobenzyl) with bioactivity data. Validate models using leave-one-out cross-validation.

Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., CYP51 in fungi). Compare with crystallographic data from PDB entries .

Basic: What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

Antifungal Assays : Follow CLSI guidelines for broth microdilution (MIC determination against Candida albicans) .

Enzyme Inhibition : Measure % inhibition of recombinant CYP51 at 10 µM using a fluorescence-based assay .

Cytotoxicity : Test against mammalian cell lines (e.g., HEK-293) via MTT assay (48-hour exposure, IC₅₀ calculation).

Advanced: How to develop a validated UPLC method for purity analysis?

Methodological Answer:

Column Selection : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile (gradient: 5–95% ACN in 10 min) .

Detection : Set UV wavelength to 254 nm (triazole absorbance).

Validation Parameters :

- Linearity : R² > 0.999 for 0.1–100 µg/mL.

- LOQ/LOD : ≤0.5 µg/mL and ≤0.1 µg/mL, respectively.

- Precision : RSD < 2% for retention times.

Basic: How to address solubility challenges in biological assays?

Methodological Answer:

Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM in PBS) to enhance aqueous solubility .

pH Adjustment : Prepare stock solutions in 0.1 M HCl or NaOH (test stability via HPLC).

Prodrug Design : Synthesize phosphate or acetate derivatives for improved hydrophilicity .

Advanced: How to evaluate the compound’s stability under varying conditions?

Methodological Answer:

Forced Degradation : Expose to heat (60°C), light (ICH Q1B), and hydrolytic conditions (0.1 M HCl/NaOH) for 24 hours. Analyze degradants via UPLC-MS .

Kinetic Studies : Monitor degradation rates at 25°C/60% RH using Arrhenius plots. Calculate t₉₀ (shelf-life) .

Solid-State Stability : Perform PXRD to detect polymorphic changes after storage.

Advanced: How to design SAR studies for triazole derivatives with this scaffold?

Methodological Answer:

Substituent Variation : Synthesize analogs with modified groups (e.g., 3-fluorobenzyl instead of 4-fluorobenzyl; thiophen-3-yl vs. thiophen-2-yl) .

Activity Clustering : Group compounds by substituent electronic properties (σ, π parameters) and correlate with bioactivity (e.g., logP vs. MIC).

3D-QSAR : Build CoMFA/CoMSIA models using steric/electrostatic fields from aligned structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.